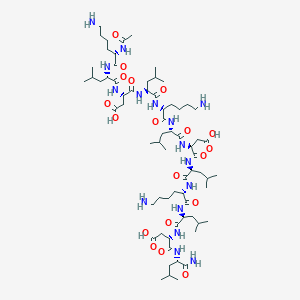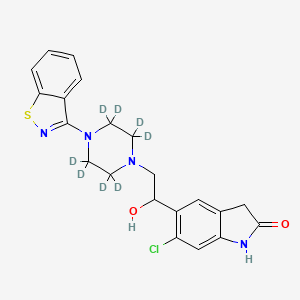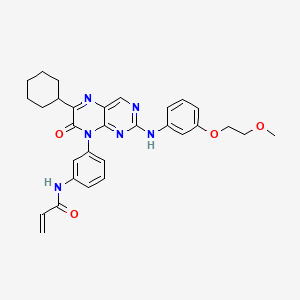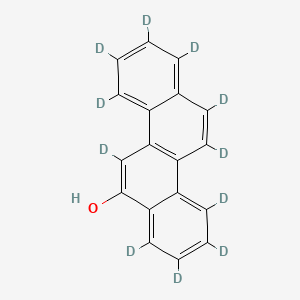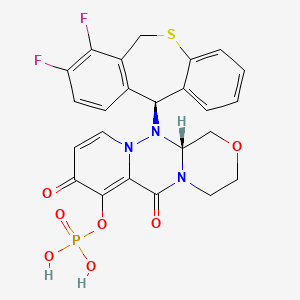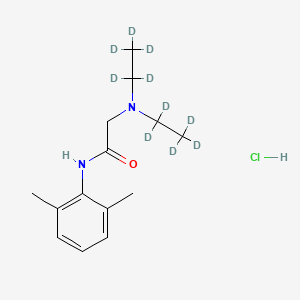
Pivalic-d3 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivalic-d3 Acid, also known as 2,2-Dimethylpropanoic-d3 Acid, is a deuterated form of pivalic acid. It is a carboxylic acid with the molecular formula (CD3)3CCO2H. This compound is often used in scientific research due to its unique properties, including its stability and resistance to hydrolysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pivalic-d3 Acid can be synthesized through the hydrocarboxylation of isobutene via the Koch reaction. The reaction involves isobutene, carbon monoxide, and water in the presence of an acid catalyst such as hydrogen fluoride . Another method involves the oxidation of pinacolone with chromic acid . Additionally, the Grignard reagent formed from tert-butyl chloride can be carbonated to yield pivalic acid, which can then be deuterated to produce this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the aldol condensation of isobutyraldehyde and formaldehyde under acidic conditions to generate pivalaldehyde, which is then oxidized to form pivalic acid . The deuteration process involves replacing the hydrogen atoms with deuterium, typically using deuterated reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Pivalic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form tert-butyl alcohol.
Substitution: The carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: tert-Butyl alcohol.
Substitution: Acyl chloride derivatives.
Applications De Recherche Scientifique
Pivalic-d3 Acid is used in various scientific research applications:
Chemistry: It is employed as a co-catalyst in palladium-catalyzed C-H functionalization reactions.
Biology: It is used in the study of metabolic pathways and biosynthesis of branched fatty acids.
Medicine: This compound is used in the synthesis of pharmaceuticals, including semisynthetic penicillins.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of Pivalic-d3 Acid involves its role as a co-catalyst in various chemical reactions. It assists in the activation of C-H bonds, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds . The molecular targets include the active sites of catalysts such as palladium and rhodium complexes .
Comparaison Avec Des Composés Similaires
Pivalic-d3 Acid is similar to other carboxylic acids such as valeric acid, 2-Methylbutanoic acid, and 3-Methylbutanoic acid . its unique properties, such as resistance to hydrolysis and stability, make it distinct. Unlike its non-deuterated counterpart, this compound is used in specialized applications where the presence of deuterium is beneficial, such as in NMR spectroscopy and kinetic isotope effect studies .
Similar Compounds
- Valeric Acid
- 2-Methylbutanoic Acid
- 3-Methylbutanoic Acid
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
105.15 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
Clé InChI |
IUGYQRQAERSCNH-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C)(C)C(=O)O |
SMILES canonique |
CC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


